H-D-Glu(Ome)-Otbu.HCl
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl (2R)-2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNCSRHVIJRWLT-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Importance of D Amino Acid Derivatives in Synthetic Chemistry and Chemical Biology
The incorporation of non-proteinogenic amino acids, particularly D-amino acids, into peptides and other complex molecules has emerged as a powerful strategy in synthetic chemistry and chemical biology. Unlike their naturally occurring L-enantiomers, which are the exclusive building blocks of proteins in most living organisms, D-amino acids are not readily recognized by the body's native enzymes. This inherent resistance to enzymatic degradation, or proteolysis, imparts enhanced biostability to peptides containing them. This is a critical attribute for the development of peptide-based therapeutics, as it can significantly prolong their half-life and bioavailability in vivo.
The utility of D-amino acid derivatives extends beyond simply increasing stability. Their incorporation can lead to the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. These modifications can enhance the potency, selectivity, and oral absorption of drug candidates. By introducing D-amino acids, chemists can induce specific secondary structures, such as helices and turns, which can be crucial for binding to biological targets with high affinity and specificity. This strategic use of unnatural amino acids is a key element in modern drug discovery, enabling the design of novel therapeutics for a wide range of diseases.
Strategic Positioning of H D Glu Ome Otbu.hcl Within Contemporary Synthetic Methodologies
Elucidation of Precursor Synthesis and Stereochemical Control in D-Glutamic Acid Derivatives
The successful synthesis of this compound hinges on the precise and controlled modification of the D-glutamic acid starting material. Key to this process are the strategic and regioselective introduction of two different ester groups while maintaining the inherent stereochemistry of the D-enantiomer.
Regioselective Esterification Techniques for Glutamic Acid Carboxylates
Glutamic acid possesses two carboxylic acid groups, at the α- and γ-positions, with similar pKa values, making regioselective esterification a significant chemical challenge. Direct esterification often leads to a mixture of the α-ester, γ-ester, and the diester. acs.org To synthesize a mixed diester like this compound, a multi-step approach involving protection and selective deprotection is typically required.
One effective strategy begins with the non-selective formation of a diester, such as D-glutamic acid dimethyl ester, which can be synthesized by reacting D-glutamic acid with methanol (B129727) in the presence of a catalyst like thionyl chloride or hydrogen chloride. google.comgoogle.com Following protection of the amino group, one of the methyl esters can be selectively saponified. The γ-ester is generally more sterically accessible and thus more readily hydrolyzed under controlled basic conditions, yielding an N-protected D-glutamic acid α-methyl ester. google.com The resulting free γ-carboxylic acid is then available for a second, different esterification.
The introduction of the bulky tert-butyl group at the γ-position is commonly achieved by reacting the N-protected α-methyl ester with a tert-butylating agent. A classic method involves the use of isobutylene (B52900) gas in the presence of a strong acid catalyst. google.comthieme.de More modern and safer methods utilize reagents like tert-butyl trichloroacetimidate (B1259523) or di-tert-butyl dicarbonate. google.com An alternative approach involves the direct tert-butylation of free amino acids using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which can offer high yields and faster reaction times. researchgate.netscientificupdate.com
Enzymatic methods also offer a high degree of regioselectivity. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) have been shown to catalyze the γ-regioselective amidation of N-blocked D-glutamic acid diesters, highlighting the potential for enzymes to differentiate between the two ester positions. researchgate.net While this example focuses on amidation, it underscores the principle of enzymatic regiocontrol which can be applied to ester synthesis.
Table 1: Comparison of Regioselective Esterification Strategies for Glutamic Acid
| Strategy | Description | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Diesterification followed by Selective Saponification | Non-selective formation of a dimethyl or dibenzyl ester, followed by N-protection and selective hydrolysis of the more accessible γ-ester. | Methanol/Thionyl Chloride, NaOH/KOH | Well-established, reliable. | Multi-step process, requires careful control of saponification conditions. |
| Direct tert-Butylation | Reaction of N-protected glutamic acid with a tert-butylating agent. This often favors the γ-position but can lack perfect selectivity. | Isobutylene/H₂SO₄, Di-tert-butyl dicarbonate | More direct route to tert-butyl esters. | Can produce side products, isobutylene is a flammable gas. |
| Enzymatic Catalysis | Use of lipases to selectively catalyze ester formation or hydrolysis at one carboxyl position. | Candida antarctica lipase B (CALB) | High regioselectivity and stereoselectivity, mild reaction conditions. | Enzymes can be expensive, slower reaction times, substrate scope may be limited. |
| Sequential Protection-Esterification | Protection of one carboxyl group (e.g., via lactone formation), esterification of the other, followed by ring-opening and a second esterification. | Varies depending on protecting group strategy. | Offers precise control over product formation. | Can involve lengthy synthetic sequences. |
Establishment of Hydrochloride Salt Formation for Amino Group Protection
In peptide synthesis, the α-amino group of an amino acid must be protected to prevent it from reacting during the coupling of the carboxyl group. libretexts.org While chemical protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) are common, a simpler and effective method for amino acid esters is protonation via salt formation. core.ac.uk
The formation of a hydrochloride salt effectively "protects" the amino group by converting it into a non-nucleophilic ammonium (B1175870) ion (R-NH₃⁺). libretexts.org This strategy is particularly useful for amino acid esters, as the resulting salts are typically stable, crystalline solids that are easier to handle, purify, and store than their oily, free-base counterparts. bachem.comacs.org The hydrochloride salt of D-glutamic acid α-methyl ester γ-tert-butyl ester is prepared in the final step of the synthesis by treating the free amine with hydrochloric acid, often as a solution in an anhydrous organic solvent like diethyl ether or ethyl acetate. google.com This ensures the product precipitates as a pure, solid material, ready for use in subsequent peptide coupling reactions after neutralization. core.ac.uk
Comprehensive Analysis of Synthetic Pathways
The assembly of this compound is a multi-step process that requires careful orchestration of protection, activation, and purification steps. Solution-phase synthesis remains a prevalent method for producing such derivatives on a laboratory and industrial scale.
Solution-Phase Synthesis Protocols for this compound
A representative solution-phase synthesis for this compound can be outlined as a sequence of distinct chemical transformations. google.com The process starts from D-glutamic acid and strategically builds the desired functionality.
A common pathway is as follows:
α-Methyl Esterification: D-glutamic acid is first reacted with thionyl chloride in methanol. This reaction serves a dual purpose: it esterifies both carboxylic acids to their methyl esters and converts the amino group to its hydrochloride salt, yielding D-glutamic acid dimethyl ester hydrochloride.
Amino Group Protection: The resulting diester hydrochloride is neutralized, and the free amino group is protected. A common protecting group for this route is the trityl (triphenylmethyl, Trt) group, introduced by reacting the diester with triphenylchloromethane.
Selective Saponification: The N-Trityl-D-glutamic acid dimethyl ester is then subjected to controlled hydrolysis with a base like sodium hydroxide. This step is regioselective, preferentially cleaving the less sterically hindered γ-methyl ester to yield N-Trityl-D-glutamic acid-α-methyl ester.
γ-tert-Butyl Esterification: The free γ-carboxyl group is then esterified to form the tert-butyl ester. This can be achieved by reacting the compound with tert-butyl trichloroacetimidate.
Deprotection and Salt Formation: Finally, the N-trityl protecting group is removed under mild acidic conditions, which must be carefully chosen to avoid cleavage of the acid-labile tert-butyl ester. A solution of trifluoroacetic acid in dichloromethane (B109758) is often used. The resulting free amine is then treated with hydrochloric acid to precipitate the final product, this compound, as a stable solid.
Table 2: Exemplary Solution-Phase Synthesis Protocol
| Step | Reaction | Key Reagents | Solvent | Purpose |
|---|---|---|---|---|
| 1 | Diesterification | D-Glutamic Acid, Thionyl Chloride | Methanol | Forms dimethyl ester and protects amine as HCl salt. |
| 2 | N-Protection | D-Glu(OMe)₂·HCl, Triphenylchloromethane, Triethylamine | Dichloromethane | Protects the α-amino group with a trityl group. |
| 3 | Selective Saponification | N-Trt-D-Glu(OMe)₂, Sodium Hydroxide | Methanol/Water | Regioselectively removes the γ-methyl ester. |
| 4 | tert-Butylation | N-Trt-D-Glu(OMe)-OH, tert-Butyl trichloroacetimidate | Dichloromethane | Forms the γ-tert-butyl ester. |
| 5 | Deprotection & Salt Formation | N-Trt-D-Glu(OMe)-Otbu, Trifluoroacetic Acid, then HCl | Dichloromethane, Diethyl Ether | Removes the N-trityl group and forms the final hydrochloride salt. |
Chromatographic and Recrystallization Strategies for Product Isolation and Purity Enhancement
Purification is critical at various stages of the synthesis to remove unreacted starting materials, reagents, and byproducts. A combination of extraction, chromatography, and recrystallization techniques is employed.
Following each reaction step, an aqueous workup is typically performed to remove water-soluble impurities and reagents. For example, after the N-protection step, the reaction mixture is washed with water and brine before the organic solvent is evaporated. scielo.org.mx
Chromatography is a powerful tool for purifying intermediates and the final product. researchgate.net
Column Chromatography: Flash column chromatography using silica (B1680970) gel is extensively used to purify the protected intermediates, such as N-Trt-D-Glu(OMe)-Otbu. scielo.org.mx A gradient of solvents, commonly a mixture of hexane (B92381) and ethyl acetate, is used to elute the desired compound from the column.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC (RP-HPLC) is the method of choice. teledyneisco.com A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. teledyneisco.com
Recrystallization is the primary method for purifying the final hydrochloride salt. Because amino acid ester salts often form well-defined crystals, this technique is highly effective. ru.nltandfonline.com After the final deprotection and treatment with HCl, the crude product is often dissolved in a minimal amount of a hot solvent (e.g., isopropanol, ethanol) and allowed to cool slowly, causing the pure crystalline salt to precipitate while impurities remain in the solution. acs.org The choice of solvent is crucial and is determined empirically to maximize yield and purity.
Table 3: Typical Purification Techniques
| Technique | Stage of Use | Typical Conditions/Solvents | Purpose |
|---|---|---|---|
| Liquid-Liquid Extraction | Post-reaction workup | Dichloromethane/Water, Ethyl Acetate/Aqueous NaHCO₃ | Removal of water-soluble reagents and byproducts. |
| Flash Column Chromatography | Purification of intermediates | Silica Gel; Hexane/Ethyl Acetate gradient | Separation of the desired protected compound from non-polar and highly polar impurities. |
| Preparative RP-HPLC | High-purity final product or intermediates | C18 Column; Water/Acetonitrile gradient with 0.1% TFA | Final polishing to achieve >98% purity; separation of closely related impurities. |
| Recrystallization | Final product isolation | Isopropanol, Ethanol/Diethyl Ether, Ethyl Acetate | Isolation and purification of the final hydrochloride salt as a stable, crystalline solid. |
H D Glu Ome Otbu.hcl in Contemporary Peptide Synthesis Strategies
Principles of Orthogonal Protecting Group Chemistry in Peptide Assembly
The precise construction of a peptide sequence requires the selective masking and demasking of reactive functional groups. biosynth.comwikipedia.org This is achieved through the use of protecting groups, which are temporary modifications that prevent unwanted side reactions. wikipedia.org The concept of orthogonality is paramount in this context; it dictates that multiple protecting groups within a molecule can be removed independently of one another by applying specific, non-interfering chemical conditions. fiveable.menih.gov This allows for a highly controlled and stepwise assembly of the peptide chain. fiveable.me The most prevalent orthogonal strategy in modern SPPS is the Fmoc/tBu pair, where the base-labile Fmoc group protects the α-amino group and acid-labile groups like tert-butyl (tBu) protect reactive side chains. iris-biotech.deiris-biotech.de
The tert-butyl (tBu) ester is a widely employed protecting group for the side-chain carboxyl functions of glutamic acid and aspartic acid in Fmoc-based SPPS. iris-biotech.depeptide.com Its primary role is to prevent the side-chain carboxyl group from participating in undesired reactions, such as branching or side-chain amide formation, during the sequential coupling of amino acids to the growing peptide chain. biosynth.com
The key advantage of the tBu ester lies in its stability under the basic conditions used for the removal of the temporary Nα-Fmoc protecting group (typically piperidine). iris-biotech.deiris-biotech.de However, it is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support. iris-biotech.dethermofisher.com This differential lability is the essence of the orthogonal Fmoc/tBu strategy. biosynth.com The use of tBu protection for glutamic acid is standard in many SPPS protocols, ensuring the integrity of the peptide sequence. peptide.com
Table 1: Comparison of Common Protecting Group Strategies
| Strategy | Nα-Protection | Side-Chain Protection | Nα-Deprotection Condition | Side-Chain Deprotection Condition | Orthogonality |
|---|---|---|---|---|---|
| Fmoc/tBu | Fmoc (Base-labile) | tBu (Acid-labile) | Base (e.g., Piperidine) | Strong Acid (e.g., TFA) | Fully Orthogonal biosynth.com |
| Boc/Bn | Boc (Acid-labile) | Bn (Acid-labile/Hydrogenolysis) | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) / Hydrogenolysis | Quasi-orthogonal biosynth.com |
In the context of H-D-Glu(OMe)-Otbu.HCl, the methyl ester (OMe) protects the α-carboxyl group of the D-glutamic acid. peptide.com This protection is crucial when this amino acid derivative is used in solution-phase synthesis or as the C-terminal residue in certain SPPS strategies. wikipedia.org Unlike the tBu ester, the methyl ester is generally stable to the acidic conditions used for Boc group removal and the basic conditions for Fmoc removal. wikipedia.orgmasterorganicchemistry.com However, it can be cleaved by saponification (base-catalyzed hydrolysis) or under specific acidic conditions, though this is less common in standard SPPS workflows. wikipedia.org The presence of both a methyl ester at the α-carboxyl position and a tert-butyl ester at the γ-carboxyl (side-chain) position provides a dual-protection scheme that allows for selective manipulations at different sites of the molecule, a key principle in complex peptide design. jst.go.jp
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
SPPS, pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding amino acids. wikipedia.org This method simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps. biosyn.combiosynth.com The incorporation of this compound, or more commonly its Nα-Fmoc protected counterpart, into an SPPS protocol follows the standard cycle of deprotection and coupling. pacific.edu
The formation of the peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid requires an activating agent, also known as a coupling reagent. iris-biotech.de The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially when dealing with sterically hindered amino acids. researchgate.netbachem.com
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. iris-biotech.de More advanced and efficient reagents include uronium/phosphonium salts such as HBTU, HATU, and PyBOP. iris-biotech.debachem.com These reagents generally provide faster reaction times and are particularly effective for difficult couplings. iris-biotech.de For sterically demanding couplings, reagents like PyAOP or those that form amino acid fluorides in situ have shown excellent results. researchgate.netacs.org The selection of the optimal coupling reagent and conditions is often determined empirically based on the specific peptide sequence.
Table 2: Common Coupling Reagents in SPPS
| Reagent Class | Examples | Characteristics |
|---|---|---|
| Carbodiimides | DCC, DIC | Standard, cost-effective; often used with additives like HOBt to reduce racemization. iris-biotech.de |
| Uronium Salts | HBTU, HATU, HCTU, COMU | Highly efficient, fast reaction times; HATU is particularly effective but can be explosive. COMU is a safer alternative. bachem.comacs.org |
| Phosphonium Salts | PyBOP, PyAOP | Effective for hindered couplings and cyclizations; PyAOP shows higher coupling yields than PyBOP. iris-biotech.de |
Two significant challenges during peptide synthesis are the occurrence of side reactions and the loss of chiral integrity (racemization). For glutamic acid residues, a potential side reaction is the formation of pyroglutamic acid at the N-terminus, although this is more common with glutamine. A more general issue is aspartimide formation with aspartic acid residues, which can lead to racemization and the formation of β-peptides. nih.govsigmaaldrich.com While less prevalent with glutamic acid, similar cyclization reactions to form glutarimide (B196013) can occur under certain conditions, particularly when adjacent to specific amino acids. nih.gov
Racemization, the conversion of a chiral amino acid from one enantiomer to its mirror image (e.g., L to D), is a major concern as it can drastically alter the biological activity of the final peptide. researchgate.netnih.gov It primarily occurs at the activated carboxyl group of the amino acid being coupled. nih.govacs.org The risk of racemization is influenced by the coupling method, the base used, and the nature of the amino acid itself. To maintain the chiral purity of the D-glutamic acid residue:
Use of Urethane-Based Protecting Groups: Nα-protecting groups like Fmoc or Boc help to suppress racemization via the formation of an oxazolone (B7731731) intermediate.
Optimized Coupling Reagents and Additives: Additives such as HOBt or its derivatives (e.g., HOAt) are added to the coupling mixture to minimize racemization. acs.org
Controlled Use of Base: The choice and amount of base (e.g., DIPEA, collidine) can significantly impact the extent of racemization. nih.gov
The final step in SPPS is the cleavage of the peptide from the resin support, which is typically accompanied by the removal of the side-chain protecting groups. wpmucdn.com For the widely used Fmoc/tBu strategy, this is accomplished with a strong acid, most commonly a "cleavage cocktail" containing a high concentration of TFA. iris-biotech.dethermofisher.com
The composition of the cleavage cocktail is critical and is tailored to the specific amino acids present in the peptide sequence. wpmucdn.com Reactive carbocations, such as the tert-butyl cation generated from the cleavage of the tBu ester, can cause unwanted modifications of sensitive residues like tryptophan, tyrosine, and methionine. thermofisher.com To prevent these side reactions, scavengers are added to the TFA. wpmucdn.com
Common Scavengers and Their Targets:
Water (H₂O): Scavenges tert-butyl cations, particularly important when tBu-protected residues (Asp, Glu, Ser, Thr, Tyr) are present. wpmucdn.com
Triisopropylsilane (TIS): A general and effective scavenger for various carbocations, especially trityl groups. peptide.com
1,2-Ethanedithiol (EDT): Used to protect cysteine and methionine residues. thermofisher.com
Phenol: Acts as a scavenger for various cationic species. peptide.com
Differential deprotection refers to the selective removal of one protecting group in the presence of others. acs.org The orthogonal combination of the α-methyl ester and the side-chain tert-butyl ester in this compound allows for such strategies. For instance, the tBu group can be removed with acid while the methyl ester remains intact. wikipedia.orgmdpi.com Conversely, the methyl ester could be selectively hydrolyzed under basic conditions, although this is less common in a standard SPPS context. wikipedia.org More advanced strategies might employ Lewis acids like FeCl₃ for the selective on-resin cleavage of tBu esters under mild conditions, further expanding the toolbox for creating complex peptide architectures. acs.orgnih.gov
Contributions to Solution-Phase Peptide Synthesis
While solid-phase peptide synthesis (SPPS) is widely utilized, solution-phase synthesis remains a powerful strategy, particularly for large-scale production and the synthesis of complex peptide fragments. ethz.ch The unique protecting group combination of this compound makes it a highly useful reagent in solution-phase methodologies. medchemexpress.commedchemexpress.compeptide.compeptide.com The methyl ester at the alpha-carboxyl group and the tert-butyl ester at the gamma-carboxyl group of the glutamic acid side chain provide orthogonal protection, allowing for selective manipulation during synthesis.
Application in Fragment Condensation Approaches
Fragment condensation is a key strategy in solution-phase synthesis, involving the coupling of pre-synthesized peptide segments. This approach minimizes the number of coupling steps required for a long peptide, often improving the purity and yield of the final product. This compound can be incorporated into a peptide fragment, where its distinct protecting groups facilitate a specific ligation strategy.
For instance, a fragment containing C-terminal D-Glu(OMe)-Otbu can be synthesized. The α-methyl ester is relatively stable but can be saponified under controlled basic conditions without affecting the acid-labile tert-butyl group or other sensitive protecting groups like Boc or Trt. Conversely, the tert-butyl ester can be cleaved under acidic conditions that leave the methyl ester intact. This orthogonality is crucial for directing the site of coupling between large, protected peptide fragments.
Table 1: Orthogonal Protecting Groups in Fragment Condensation
| Protecting Group | Compound Moiety | Cleavage Conditions | Stability |
|---|---|---|---|
| Methyl ester (OMe) | α-carboxyl | Saponification (e.g., NaOH, LiOH) | Stable to mild acid |
| tert-Butyl ester (OtBu) | γ-carboxyl (side-chain) | Acidolysis (e.g., TFA) | Stable to mild base |
| Benzyloxycarbonyl (Z/Cbz) | N-terminus | Hydrogenolysis, HBr/AcOH | Stable to mild acid/base |
This differential protection allows for the strategic unmasking of a specific carboxyl or amino group, enabling controlled fragment coupling and minimizing side reactions that can occur in complex syntheses. thieme-connect.de
Selective Deprotection Regimes for Multi-Step Solution Synthesis
In a multi-step solution synthesis, the ability to selectively remove protecting groups is paramount. This compound is designed for such synthetic routes. The tert-butyl ester on the side chain is readily removed with trifluoroacetic acid (TFA), a common step in syntheses employing Boc-strategy protection for the N-terminus. nih.govnih.gov This allows for side-chain modification, such as lactamization or conjugation, while the peptide backbone remains protected.
Alternatively, the α-methyl ester can be hydrolyzed using a base like lithium hydroxide. This selective saponification generates a free C-terminus for subsequent coupling reactions, without disturbing the side-chain tert-butyl ester or other acid-sensitive groups. This orthogonal scheme is essential for building complex, branched, or cyclic peptides in a controlled, stepwise manner in solution. google.com
Influence on Peptide Conformation and Stability through D-Amino Acid Inclusion
The incorporation of D-amino acids, such as D-glutamic acid from this compound, has profound effects on the resulting peptide's three-dimensional structure and its stability. jpt.com While proteins in nature are composed almost exclusively of L-amino acids, the introduction of a D-isomer can induce specific conformational changes and enhance resistance to enzymatic degradation. nih.govmdpi.compnas.org
Introducing a D-amino acid into a peptide sequence that would otherwise form a standard secondary structure, like an α-helix or β-sheet, can disrupt these conformations. nih.govnih.gov For instance, a single L-to-D substitution in an α-helix is generally destabilizing. nih.gov However, this disruption can be advantageous, leading to unique turns or disordered structures that may be crucial for biological activity while reducing non-specific interactions. mdpi.com Furthermore, peptides containing D-amino acids are significantly more resistant to proteases, which are stereospecific for L-amino acid peptide bonds. This increased stability enhances the peptide's in vivo half-life, a critical factor for therapeutic peptides. pnas.orglifetein.com
Table 2: Effects of D-Amino Acid Inclusion
| Property | Effect | Rationale |
|---|---|---|
| Secondary Structure | Generally disruptive to α-helices and β-sheets nih.govnih.gov | D-isomer backbone conformation is incompatible with right-handed helical or standard sheet structures. |
| Proteolytic Stability | Significantly increased pnas.orglifetein.com | Proteases are chiral enzymes that typically only recognize and cleave L-amino acid peptide bonds. |
| Biological Activity | Can be retained, enhanced, or altered mdpi.comnih.gov | Activity depends on whether a specific conformation is required or if it relies on side-chain interactions. |
Stereomutation Control and Diastereomeric Purity Assessment
Stereomutation, particularly racemization or epimerization at the α-carbon, is a critical side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities. mdpi.comsemanticscholar.org The use of pre-synthesized, optically pure D-amino acid derivatives like this compound is a fundamental strategy for controlling the stereochemistry at a specific position in the peptide sequence. By starting with the D-configuration, the synthesis aims to preserve this stereointegrity throughout all subsequent coupling and deprotection steps.
However, the risk of epimerization remains, especially during the activation of the carboxyl group for coupling. mdpi.com The mechanism often involves the formation of an intermediate oxazolone, which can lead to the loss of stereochemical integrity at the adjacent α-carbon. mdpi.com Factors influencing this include the choice of coupling reagents, the base used, temperature, and the specific amino acid being coupled. mdpi.comsemanticscholar.org
Table 3: Factors Influencing Epimerization in Peptide Synthesis
| Factor | Impact on Epimerization | Mitigation Strategies |
|---|---|---|
| Coupling Reagents | Strong activating agents can increase risk. | Use of additives like HOBt or Cl-HOBt; use of uronium/guanidinium salts (e.g., HBTU, HATU) which can minimize racemization. thieme-connect.de |
| Base | Organic bases (e.g., DIPEA) can promote proton abstraction and oxazolone formation. | Use of sterically hindered bases (e.g., collidine); careful control of base stoichiometry. mdpi.com |
| Temperature | Higher temperatures increase the rate of epimerization. mdpi.com | Perform coupling reactions at low temperatures (e.g., 0 °C). |
| Solvent | Polar solvents can stabilize the enolate intermediate. | Choice of appropriate solvent system based on the specific reaction. mdpi.com |
Assessing the diastereomeric purity of the final peptide is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method. nih.gov Alternatively, after total hydrolysis of the peptide, the resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC to determine the ratio of L- and D-isomers for each amino acid. mdpi.com This ensures that the stereochemical integrity of the incorporated D-glutamic acid and other amino acids has been maintained throughout the synthesis.
H D Glu Ome Otbu.hcl As a Chiral Building Block in Advanced Organic Transformations
Utilization in Asymmetric Synthesis Beyond Peptidic Structures
The application of H-D-Glu(OMe)-Otbu.HCl as a chiral starting material is not confined to the realm of peptide synthesis. Its inherent stereochemistry and functional group array make it an attractive template for the asymmetric synthesis of a variety of non-peptidic natural products and pharmacologically active molecules. The D-configuration of the stereocenter provides access to enantiomeric series of target molecules that are often crucial for structure-activity relationship studies.
Researchers have leveraged the glutamic acid backbone to construct complex molecular architectures. For instance, the chiral pool approach, utilizing readily available enantiopure starting materials like this compound, offers a direct pathway to chiral targets, obviating the need for de novo asymmetric induction. This strategy has been successfully employed in the synthesis of alkaloids, polyketides, and other classes of natural products where the stereochemistry is critical for biological function.
Design and Construction of Novel Non-Peptidic Scaffolds
The development of novel molecular scaffolds is a central theme in medicinal chemistry and materials science. This compound serves as an excellent starting point for the design and construction of innovative non-peptidic scaffolds due to its trifunctional nature. The selective deprotection and derivatization of its functional groups allow for the systematic elaboration of the molecule in three-dimensional space.
One notable application is in the synthesis of conformationally constrained scaffolds that mimic or disrupt biological interactions. For example, the glutamic acid framework can be cyclized or appended with various substituents to create rigid structures that can serve as probes for biological systems or as cores for new therapeutic agents. The direct C-H functionalization of amino acid derivatives, a rapidly advancing field, further expands the possibilities for creating diverse and complex scaffolds from simple precursors like this compound. mdpi.com
Exploration of Derivatization Reactions of this compound
The chemical versatility of this compound is rooted in the differential reactivity of its functional groups. The primary amino group, the methyl ester, and the tert-butyl ester can be selectively targeted to introduce a wide array of chemical modifications.
Nucleophilic Substitution Reactivity of the Amino Moiety
The primary amino group in this compound is a potent nucleophile, readily participating in a variety of substitution reactions. Following neutralization of the hydrochloride salt, the free amine can be acylated, alkylated, and arylated to introduce diverse functionalities. These reactions are fundamental to its use in both peptide and non-peptide synthesis.
Table 1: Representative Nucleophilic Substitution Reactions of the Amino Group
| Reaction Type | Reagent | Product Type | Significance |
| N-Acylation | Acid Chlorides, Anhydrides | Amides | Formation of peptide bonds and other amide-containing structures. |
| N-Alkylation | Alkyl Halides, Reductive Amination | Secondary Amines | Introduction of alkyl groups to modify steric and electronic properties. |
| N-Arylation | Aryl Halides (e.g., Buchwald-Hartwig coupling) | N-Aryl Amines | Synthesis of compounds with specific electronic or conformational properties. |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Creation of stable, non-basic amine derivatives with potential biological activity. |
This table presents typical reactions; specific conditions and yields depend on the substrate and reagents.
The selective N-alkylation of amino esters, for instance, is a key step in the synthesis of N-methylated amino acids, which are important components of many biologically active peptides and peptidomimetics. monash.edu
Oxidation and Reduction Pathways for Functional Group Interconversion
Functional group interconversions through oxidation and reduction expand the synthetic utility of this compound, allowing for the transformation of the amino acid side chain and carboxyl groups into a variety of other functionalities.
Oxidation:
The oxidation of amino acid derivatives can lead to a range of valuable products. While the direct oxidation of the glutamic acid side chain in this compound is less common without prior modification, related amino acid derivatives can undergo selective oxidation. For instance, iron-catalyzed C-H oxidation has been used to hydroxylate proline residues, which can then be converted to glutamic acid derivatives. nih.gov The oxidation of amino acids is a key strategy in the synthesis of non-canonical amino acids. jst.go.jp
Reduction:
The reduction of the ester groups in this compound provides access to chiral amino diols, which are versatile building blocks in their own right. The choice of reducing agent is critical for achieving selectivity.
Table 2: Reduction of Ester Functionalities in Glutamic Acid Derivatives
| Functional Group | Reducing Agent | Product | Significance |
| Methyl Ester | Lithium Borohydride (B1222165) (LiBH4) | α-Hydroxymethyl group | Selective reduction in the presence of the tert-butyl ester. |
| Both Esters | Lithium Aluminum Hydride (LiAlH4) | Diol | Complete reduction to the corresponding amino diol. |
This table illustrates general reactivity patterns. The tert-butyl ester is generally more resistant to reduction than the methyl ester.
A convenient method for the reduction of amino acids and their derivatives has been reported, highlighting the utility of reagents like sodium borohydride in the presence of iodine or other activating agents to achieve efficient conversion of carboxylic acids and esters to alcohols. acs.org These transformations significantly broaden the scope of molecules that can be accessed from this compound, solidifying its role as a powerful chiral building block in advanced organic synthesis.
Compound Name Reference Table
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | D-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride |
| LiBH4 | Lithium Borohydride |
| LiAlH4 | Lithium Aluminum Hydride |
Applications in Medicinal Chemistry Research and Drug Discovery Pre Clinical
Design and Synthesis of Peptidomimetics Incorporating the D-Glutamic Acid Moiety
The incorporation of non-natural amino acids like D-glutamic acid derivatives into peptide sequences is a well-established strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. uminho.pt The D-configuration at the α-carbon hinders enzymatic degradation by proteases, which are stereospecific for L-amino acids. uminho.ptresearchgate.net
Development of Enzyme Inhibitors and Receptor Modulators
The glutamic acid scaffold is a crucial component of many biologically active molecules, and its derivatives are instrumental in developing inhibitors for various enzymes and modulators for receptors. drugbank.com The D-isomer of glutamic acid, in particular, has been investigated for its potential to create more potent and stable inhibitors. For example, phosphinate analogs of D-glutamic acid have been synthesized and evaluated as inhibitors of the MurD ligase, an essential enzyme in bacterial peptidoglycan biosynthesis, making it a target for novel antibiotics. nih.gov These inhibitors are designed to mimic the tetrahedral intermediate of the enzymatic reaction. nih.gov
Furthermore, D-amino acids play a significant role in modulating the activity of glutamate (B1630785) receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is crucial for neurotransmission. nih.govmdpi.com The development of peptidomimetics containing D-glutamic acid derivatives can lead to compounds with altered receptor binding affinities and signaling properties, offering potential therapeutic avenues for neurological disorders. nih.govselleckchem.com The strategic placement of protecting groups in H-D-Glu(Ome)-Otbu.HCl allows for selective deprotection and modification, enabling the synthesis of a diverse range of peptidomimetics targeting specific enzymes or receptors.
Macrocyclization Strategies for Enhanced Conformational Stability and Biological Activity
Macrocyclization is a powerful technique used to constrain the conformation of linear peptides, often leading to increased receptor binding affinity, enhanced stability, and improved pharmacokinetic profiles. uni-kiel.deacs.org The incorporation of D-amino acids, such as the D-glutamic acid moiety from this compound, can facilitate the formation of turns in the peptide backbone, which is often a prerequisite for efficient macrocyclization. uni-kiel.deacs.org This is because the D-amino acid can induce a specific geometry that brings the peptide termini into proximity, thus favoring ring closure over intermolecular reactions. uni-kiel.de
Various synthetic methodologies have been developed for peptide macrocyclization, including head-to-tail, side-chain-to-side-chain, and backbone cyclization strategies. researchgate.netnih.gov The presence of the orthogonally protected carboxyl groups in this compound allows for its seamless integration into these synthetic schemes. For instance, after incorporation into a linear peptide, the methyl ester can be selectively hydrolyzed to the free carboxylic acid, which can then be coupled with an N-terminal amine to form a cyclic peptide. The tert-butyl group, being stable to these conditions, remains intact and can be removed at a later stage if required. This strategic approach has been instrumental in the synthesis of cyclic peptidomimetics with potent biological activities. nih.gov
Role in Radiopharmaceutical Chemistry and Imaging Probe Development
The field of nuclear medicine has greatly benefited from the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. This compound and its derivatives are key intermediates in the synthesis of probes targeting the Prostate-Specific Membrane Antigen (PSMA), a biomarker highly expressed on prostate cancer cells. medchemexpress.commedchemexpress.comfrontiersin.org
Precursor Design for Prostate-Specific Membrane Antigen (PSMA) Targeting Probes
PSMA inhibitors are typically small molecules that bind with high affinity and specificity to the extracellular enzymatic domain of PSMA. The core structure of many potent PSMA inhibitors is a glutamate-urea-lysine (Glu-urea-Lys) motif. nih.govmdpi.com this compound serves as a crucial precursor for the glutamic acid portion of this motif. tum.de The use of the D-isomer can influence the pharmacokinetic properties of the resulting radiotracer. mdpi.com
The synthesis of these PSMA-targeting precursors involves coupling the protected D-glutamic acid derivative with other building blocks, including a linker and a chelator for radiolabeling. snmjournals.orgthno.org The orthogonal protecting groups of this compound allow for a controlled, stepwise synthesis. For instance, the free amine can be coupled to a urea-lysine derivative, and subsequently, the protecting groups on the glutamic acid can be manipulated to attach a chelating agent.
| PSMA Probe Component | Role of this compound Derivative | Reference |
| Binding Motif | Provides the essential glutamate moiety for binding to the PSMA active site. | nih.govmdpi.com |
| Linker | The glutamic acid derivative can be part of the linker structure, influencing solubility and pharmacokinetics. | frontiersin.orgmdpi.com |
| Chelator Attachment | The functional groups of the glutamic acid derivative provide attachment points for chelators that bind radiometals. | nih.govsnmjournals.org |
Strategies for Radiolabeling and In Vitro / Ex Vivo Assessment of Probe Constructs
Once the PSMA-targeting probe is synthesized, it is radiolabeled with a suitable radionuclide for imaging (e.g., Gallium-68, Fluorine-18) or therapy (e.g., Lutetium-177, Actinium-225). frontiersin.orgnih.gov The choice of chelator, which is often attached via the glutamic acid-containing linker, is critical for stable complexation of the radiometal. nih.gov
The performance of the resulting radiolabeled probes is then rigorously evaluated through in vitro and ex vivo studies. mdpi.comacs.org In vitro assays typically involve cell binding and internalization studies using PSMA-positive and PSMA-negative cancer cell lines to determine the probe's affinity and specificity. snmjournals.orgaacrjournals.org For example, competitive binding assays are used to calculate the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki). acs.org
Ex vivo assessments are often conducted using tissues from tumor-bearing animal models. mdpi.comaacrjournals.org After injection of the radiolabeled probe, organs and the tumor are harvested at different time points to determine the biodistribution and tumor-to-background ratios. acs.orgaacrjournals.org These studies are crucial for selecting the most promising candidates for further clinical development. For instance, a high tumor uptake combined with low accumulation in non-target organs like the kidneys and salivary glands is desirable. nih.govnih.gov
| Assessment Method | Key Parameters Evaluated | Typical Findings for PSMA Probes | Reference |
| In Vitro Cell Binding | IC50, Ki, Specificity | High affinity (nanomolar range) to PSMA-positive cells, low binding to PSMA-negative cells. | snmjournals.orgacs.org |
| In Vitro Internalization | Percentage of internalized activity | Efficient internalization into tumor cells, which is beneficial for therapeutic applications. | thno.org |
| Ex Vivo Biodistribution | Percent injected dose per gram (%ID/g) | High tumor uptake and retention, with varying levels of uptake in other organs. | acs.orgaacrjournals.org |
| Ex Vivo Imaging | Tumor-to-background ratios | Clear visualization of the tumor with high contrast against surrounding tissues. | mdpi.comaacrjournals.org |
Utility in Combinatorial Chemistry and Library Design
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of compounds (a library) which can then be screened for biological activity. u-strasbg.fr The "Scaffold-Linker-Functional Group" (SLF) approach is a common paradigm in library design, where a central scaffold is decorated with various linkers and functional groups to generate chemical diversity. u-strasbg.fr
This compound, with its multiple functionalization points and protecting groups, is an excellent building block for combinatorial library synthesis. thieme-connect.de By systematically varying the substituents at the amino group and the two carboxyl groups, vast libraries of peptidomimetics and other small molecules can be generated. For example, the amino group can be acylated with a diverse set of carboxylic acids, while the deprotected carboxyl groups can be converted into a range of amides or esters. This approach allows for the exploration of a large chemical space around the D-glutamic acid scaffold, increasing the probability of discovering novel lead compounds for various therapeutic targets. nih.gov The use of solid-phase synthesis techniques further enhances the efficiency of library construction, enabling the parallel synthesis of hundreds or even thousands of compounds. google.com
High-Throughput Synthesis of Chemical Libraries Featuring D-Glutamic Acid Derivatives
High-throughput synthesis (HTS) enables the rapid creation of large numbers of individual compounds, which can be systematically tested for biological activity. The use of this compound is particularly advantageous in this context due to its pre-installed protecting groups that allow for selective chemical modifications. The D-configuration is of special interest as peptides and small molecules containing D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases, a desirable property for potential drug candidates. core.ac.uk
The core principle of using this compound in library synthesis involves coupling a diverse set of chemical building blocks to its free amine functionality. This process is typically carried out in parallel, often on a solid support or in solution phase using automated liquid handlers, to generate a library of N-acylated D-glutamic acid derivatives. ijpsr.com The orthogonal nature of the methyl (Ome) and tert-butyl (Otbu) esters means that one can be selectively removed while the other remains, allowing for further diversification at either the alpha or gamma carboxylic acid position in subsequent synthetic steps. For instance, the tert-butyl ester is labile to acidic conditions, while the methyl ester would require saponification for removal. uzh.ch
A common strategy is the "split-and-pool" synthesis method, which allows for the exponential generation of a vast number of unique compounds on individual resin beads. tu-dortmund.de In such a workflow, this compound could be attached to the solid support, and its free amine could then be reacted with a mixture of different activated carboxylic acids. This approach is central to creating one-bead-one-compound (OBOC) libraries. chemrxiv.org
Below is a representative table illustrating the design of a focused chemical library derived from the this compound scaffold. This library's diversity is generated by acylating the primary amine with a selection of carboxylic acids (Building Block 'R').
Table 1: Illustrative Design of a Focused Chemical Library Based on this compound
| Scaffold | Building Block (R-COOH) | Resulting Library Member Structure | Intended Diversity |
|---|---|---|---|
| H-D-Glu(Ome)-Otbu | Acetic Acid | Acetyl-D-Glu(Ome)-Otbu | Aliphatic |
| H-D-Glu(Ome)-Otbu | Benzoic Acid | Benzoyl-D-Glu(Ome)-Otbu | Aromatic |
| H-D-Glu(Ome)-Otbu | Cyclohexanecarboxylic Acid | Cyclohexanoyl-D-Glu(Ome)-Otbu | Alicyclic |
| H-D-Glu(Ome)-Otbu | Thiophene-2-carboxylic acid | Thiophenoyl-D-Glu(Ome)-Otbu | Heterocyclic |
This table is for illustrative purposes to demonstrate how chemical diversity can be generated from the parent compound.
Methodologies for Screening and Lead Identification within Combinatorial Libraries
Once a combinatorial library featuring D-glutamic acid derivatives is synthesized, it must be screened to identify "hits"—compounds that interact with a biological target of interest (e.g., an enzyme, receptor, or protein-protein interaction). mdpi.com The screening process is a critical step in translating the potential of a chemical library into tangible lead compounds.
Several screening methodologies are applicable to libraries derived from this compound. For libraries synthesized as discrete compounds in microtiter plates, high-throughput screening (HTS) using automated biochemical or cell-based assays is standard. In this format, each well contains a single, known compound that is tested for activity against the target.
For libraries created as mixtures, such as those from split-and-pool synthesis, a deconvolution strategy is required to identify the active component(s). pnas.org This iterative process involves systematically re-synthesizing and screening smaller, less complex sub-libraries based on the initial active mixture until the individual active compound is identified. core.ac.uk
A powerful and modern technique well-suited for this purpose is DNA-Encoded Library (DEL) technology. acs.org In this approach, each chemical compound in the library is tagged with a unique, amplifiable DNA barcode. The entire library is incubated with a target protein, and binders are isolated through affinity capture. The DNA barcodes of the binding compounds are then amplified by PCR and identified by high-throughput sequencing. nih.gov This method allows for the screening of libraries of unprecedented size. A glutamic acid scaffold has been successfully used in the construction of DNA-encoded libraries, highlighting the utility of this core structure in advanced screening paradigms. nih.gov
The general workflow for screening and lead identification is outlined in the table below.
Table 2: General Workflow for Screening and Lead Identification
| Phase | Step | Description | Example Technique |
|---|---|---|---|
| Primary Screening | Library Screening | Initial, rapid screening of the entire library to identify "hits". | High-Throughput Screening (HTS), DNA-Encoded Library (DEL) Screening |
| Hit Confirmation | Re-synthesis and Re-testing | Pure samples of initial hits are synthesized and re-tested in the primary assay to confirm activity and rule out artifacts. | Biochemical or Cell-Based Assays |
| Hit Validation | Dose-Response Analysis | Confirmed hits are tested at multiple concentrations to determine potency (e.g., IC50 or EC50). | Serial Dilution Assays |
| Lead Generation | Analogue Synthesis & SAR | Synthesis of analogues of validated hits to explore the Structure-Activity Relationship (SAR) and improve properties. | Parallel Synthesis, Medicinal Chemistry |
Mechanistic and Theoretical Studies on H D Glu Ome Otbu.hcl Reactivity and Stereochemistry
Kinetic and Thermodynamic Parameters of Protecting Group Manipulation
The selective removal of the methyl ester (OMe) or the tert-butyl ester (Otbu) from H-D-Glu(OMe)-Otbu.HCl is a critical step in its synthetic applications. The differing lability of these two groups under various conditions allows for orthogonal deprotection strategies.
The cleavage of the tert-butyl ester is typically achieved under acidic conditions. acs.org Lewis acids such as ferric chloride (FeCl₃) have been shown to be effective for the on-resin deprotection of side-chain tert-butyl esters of glutamic acid. nih.gov The reaction is mild and compatible with Fmoc-based solid-phase peptide synthesis. nih.gov The mechanism involves the coordination of the Lewis acid to the ester oxygen, followed by the departure of the stable tert-butyl cation. Protic acids in polyfluorinated alcohols, such as 0.1 M HCl in hexafluoroisopropanol, can also efficiently remove acid-labile protecting groups like tert-butyl esters. researchgate.net
Conversely, the methyl ester is more susceptible to saponification under basic conditions. However, harsh basic conditions can lead to side reactions, including racemization. Milder enzymatic methods or nucleophilic reagents are often preferred for the selective cleavage of methyl esters in the presence of more robust protecting groups. researchgate.net
Kinetic studies on the hydrolysis of amino acid ester prodrugs have provided insights into the rates of deprotection. For instance, the conversion rates of camptothecin (B557342) α-amino acid ester prodrugs are pH-dependent, highlighting the role of the solution environment in dictating reaction kinetics. nih.gov Thermodynamic studies on the decomposition of amino acids have also been conducted, providing data on enthalpy and entropy changes during these processes. researchgate.netuaeu.ac.ae
| Protecting Group | Reagents for Removal | General Conditions | Selectivity |
|---|---|---|---|
| tert-Butyl (Otbu) Ester | Trifluoroacetic Acid (TFA), Ferric Chloride (FeCl₃), HCl in Polyfluorinated Alcohols | Acidic | Cleaved in the presence of methyl esters and other acid-stable groups. acs.orgnih.govresearchgate.net |
| Methyl (OMe) Ester | Sodium Hydroxide (NaOH), Lithium Hydroxide (LiOH), Enzymes (e.g., Esterases) | Basic or Enzymatic | Cleaved in the presence of tert-butyl esters and other base-labile groups. researchgate.net |
Detailed Investigations into Stereochemical Integrity during Chemical Transformations
A primary concern during the manipulation of chiral amino acid derivatives is the preservation of their stereochemical integrity. For glutamic acid derivatives, the α-carbon is susceptible to racemization or epimerization, particularly under basic conditions or during certain activation steps in peptide synthesis.
Studies have shown that the choice of coupling reagents and reaction conditions is crucial to minimize racemization. researchgate.net For instance, the use of certain aminium or organophosphorus reagents can suppress the formation of oxazolone (B7731731) intermediates, which are prone to racemization. researchgate.net Research on the synthesis of substituted pyroglutamic acids has demonstrated that acid-catalyzed removal of a chiral auxiliary can proceed without loss of stereochemical integrity. researchgate.net
Investigations into the conversion of enantiomerically pure amino acids, including glutamic acid, into organozinc reagents have shown that subsequent palladium- or copper-catalyzed reactions can proceed without loss of stereochemical integrity. thieme-connect.combath.ac.uk This highlights the importance of the reaction pathway in maintaining the desired stereochemistry. Computational studies have also been employed to understand the mechanisms of stereoinversion, for example, in glutarimide (B196013) intermediates formed from glutamic acid residues. mdpi.com
To prevent potential racemization of aldehyde intermediates derived from amino acids, immediate reduction to the corresponding alcohol is a critical step to maintain enantiopurity. thieme-connect.com
| Factor | Influence on Stereochemistry | Mitigation Strategies |
|---|---|---|
| Base Strength | Strong bases can promote racemization via enolate formation. | Use of mild bases or non-basic deprotection methods. |
| Coupling Reagents | Some reagents can lead to oxazolone formation, a pathway for racemization. researchgate.net | Selection of racemization-suppressing coupling reagents (e.g., HOBt, HBTU). researchgate.net |
| Reaction Temperature | Higher temperatures can increase the rate of racemization. | Conducting reactions at lower temperatures. |
| Solvent | Polar aprotic solvents can sometimes facilitate racemization. | Optimization of solvent system for the specific reaction. |
Computational Chemistry and Molecular Modeling for Reaction Pathway Elucidation
Computational chemistry and molecular modeling have become indispensable tools for elucidating the complex reaction pathways of glutamic acid derivatives. mdpi.comnih.gov These methods provide insights into transition states, reaction intermediates, and the energetic profiles of different mechanistic routes.
Density Functional Theory (DFT) calculations have been used to study the stereoinversion of glutarimide intermediates from glutamic acid, suggesting the involvement of small molecule catalysts. mdpi.com Such studies often employ functionals like B3LYP with basis sets such as 6-31+G(d,p) to obtain optimized geometries and energies for minima and transition states. mdpi.com
Molecular docking studies have been performed to understand the interaction of glutamic acid derivatives with biological targets, such as enzymes. nih.govresearchgate.net These studies help in identifying potential binding sites and modes of action. For instance, the binding of a glutamic acid derivative to glutamine synthetase has been modeled to determine the most probable interaction sites. nih.gov
Computational methods have also been applied to investigate the coordination of metal cations with glutamic acid, providing detailed analysis of the gas-phase coordination chemistry. acs.org Furthermore, theoretical studies have explored the thermochemical mechanisms of reactions involving glutamic acid, such as its reaction with epoxy compounds and solder powder in electronic applications. nih.gov
Advanced Spectroscopic Characterization in Mechanistic Elucidation
Advanced spectroscopic techniques are crucial for the real-time monitoring of reactions and the characterization of transient intermediates, thereby providing direct evidence for proposed reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in real-time, is a powerful tool for studying the kinetics of biomolecular reactions. nih.gov Both ¹H and ¹³C NMR can be used for conformational analysis of glutamic acid analogues in solution, providing data on coupling constants and chemical shifts that can be correlated with molecular dynamics simulations. rsc.org Solid-state NMR has also been utilized to distinguish between different crystalline forms of glutamic acid. acs.org ¹⁹F NMR has been demonstrated as a sensitive probe for monitoring reaction kinetics when a fluorine-containing tag is reacted with amino acids. nih.gov
Mass spectrometry, especially when coupled with techniques like ion spectroscopy, can be used to study the deamidation reactions of glutamine-containing dipeptides and characterize the resulting product ions. nih.gov This provides a detailed map of the reaction network at a molecular level. nih.gov
Infrared (IR) and Raman spectroscopy are also valuable for mechanistic studies. researchgate.net For example, Fourier-Transform Infrared (FTIR) spectroscopy has been used to study the thermochemical reactions between glutamic acid and epoxy resins by monitoring changes in vibrational bands before and after thermal curing. nih.gov
| Technique | Application in Studying Glutamic Acid Derivatives | Information Obtained |
|---|---|---|
| Real-time NMR Spectroscopy | Monitoring reaction kinetics and conformational changes. nih.gov | Reaction rates, identification of intermediates, conformational dynamics. |
| Mass Spectrometry (e.g., Ion Spectroscopy) | Characterization of reaction products and intermediates. nih.gov | Molecular weight and structure of transient species, reaction pathways. nih.gov |
| FTIR Spectroscopy | Studying changes in functional groups during a reaction. nih.gov | Formation and disappearance of chemical bonds, reaction progress. |
| Raman Spectroscopy | Characterizing different ionic species and solid-state forms. researchgate.net | Vibrational modes, molecular structure, and polymorphism. |
Emerging Research Directions and Future Prospects for H D Glu Ome Otbu.hcl
Innovation in Orthogonal Protecting Group Strategies for D-Glutamic Acid Derivatives
The strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex peptides and other molecules. nih.govpeptide.com In the context of D-glutamic acid derivatives like H-D-Glu(OMe)-Otbu.HCl, innovation in this area is crucial for enhancing synthetic efficiency and enabling the creation of novel molecular architectures.
The most common orthogonal pairing in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.de The fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group and is removed by a base, typically piperidine, while the tert-butyl (tBu) group protects the side-chain carboxyl and hydroxyl groups and is cleaved by strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de This allows for the sequential addition of amino acids to a growing peptide chain. iris-biotech.de
Recent research has focused on developing new protecting groups to overcome limitations of the standard Fmoc/tBu approach, such as aspartimide formation or side reactions during deprotection. acs.org For instance, the Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester has been explored as an orthogonal protecting group for the side chains of aspartic and glutamic acid. acs.org The Dmab group is cleaved by hydrazine, offering an alternative deprotection pathway that is compatible with Fmoc/tBu chemistry. acs.orgsigmaaldrich.com However, the removal of the Dmab group can sometimes be sluggish and sequence-dependent. sigmaaldrich.com
Another area of innovation involves the use of allyl-based protecting groups, such as the allyloxycarbonyl (Alloc) group for amines and allyl (All) esters for carboxylic acids. acs.orgrsc.org These groups are stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu cleavage. acs.org They can be selectively removed using palladium catalysis, providing an additional layer of orthogonality. acs.orgrsc.org This strategy has been successfully employed in the on-resin cyclization of peptides containing glutamic acid analogs. rsc.org
Furthermore, researchers are exploring acid-labile groups with varying sensitivities to allow for more nuanced deprotection strategies. acs.org For example, the trityl (Trt) and 2-chlorotrityl (2-ClTrt) groups can be removed under milder acidic conditions than the tBu group, enabling selective deprotection of specific side chains. iris-biotech.desigmaaldrich.com
The development of these novel protecting groups and their orthogonal combinations is expanding the synthetic chemist's toolbox, enabling the creation of more complex and functionally diverse D-glutamic acid-containing peptides and molecules.
Development of Chemoenzymatic and Biocatalytic Routes for this compound Synthesis
While traditional organic synthesis remains a cornerstone of peptide chemistry, chemoenzymatic and biocatalytic methods are emerging as powerful and sustainable alternatives. These approaches leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations, often under mild reaction conditions.
For the synthesis of D-amino acid derivatives, enzymatic methods offer a distinct advantage in achieving high enantiomeric purity. nih.govunipd.it One common strategy is the enzymatic resolution of a racemic mixture. nih.govscispace.com For example, a lipase (B570770) could selectively hydrolyze the L-enantiomer of a protected glutamic acid ester, leaving the desired D-enantiomer untouched and allowing for its separation. nih.govscispace.com A robust and scalable synthesis of orthogonally protected 4,4-difluoroglutamic acid enantiomers has been developed utilizing an enzymatic resolution step. nih.govscispace.com
Transaminases are another class of enzymes with significant potential in the synthesis of D-amino acid derivatives. Branched-chain aminotransferases (BCATs) have demonstrated a broad substrate spectrum, enabling the synthesis of various glutamic acid analogs. acs.orgresearchgate.net While industrial biocatalysis has traditionally relied on other enzyme classes, recent research has highlighted the potential of BCATs and D-amino acid aminotransferases (DAATs) for producing D-amino acids. researchgate.net
Adenylating enzymes, which are involved in nonribosomal peptide synthesis, are also being explored for amide bond formation. d-nb.info These enzymes can activate the carboxylic acid of an amino acid, which can then react with an amine to form a peptide bond. d-nb.info This chemoenzymatic approach offers a more atom-economical and straightforward alternative to traditional coupling reagents. d-nb.info
The development of these biocatalytic routes is still an active area of research, with ongoing efforts to discover and engineer enzymes with improved stability, activity, and substrate specificity. ethz.ch As these methods mature, they are expected to provide more efficient and environmentally friendly pathways for the synthesis of this compound and other valuable D-amino acid building blocks.
Advancements in Automated and High-Throughput Synthesis Platforms for D-Amino Acid-Containing Peptides
The demand for synthetic peptides in drug discovery, diagnostics, and materials science has driven significant advancements in automated synthesis technologies. nih.govintavispeptides.com Automated solid-phase peptide synthesis (SPPS) has become the standard method for producing peptides, offering speed, efficiency, and the ability to incorporate non-natural amino acids like D-glutamic acid derivatives. intavispeptides.comformulationbio.com
Modern peptide synthesizers utilize robotic systems for precise reagent delivery, reaction monitoring, and washing steps, minimizing manual intervention and improving reproducibility. intavispeptides.com These platforms can perform parallel synthesis, allowing for the simultaneous creation of multiple peptides in separate reaction vessels. intavispeptides.combeilstein-journals.org This high-throughput capability is particularly valuable for generating peptide libraries for screening purposes. nih.govunc.edu
The incorporation of D-amino acids, such as those derived from this compound, into peptides can enhance their stability against enzymatic degradation by proteases, which typically recognize L-amino acids. intavispeptides.com This increased resistance to proteolysis can lead to improved pharmacokinetic properties and enhanced biological activity. intavispeptides.com Automated synthesizers are fully capable of incorporating these unnatural amino acids into peptide sequences. unc.edu
Furthermore, automated platforms facilitate various peptide modifications, including N-terminal acetylation, C-terminal amidation, and the attachment of fluorescent tags or other functional moieties. beilstein-journals.orgunc.edu These modifications can further enhance the properties of the resulting peptides.
The table below summarizes the key features and advantages of modern automated peptide synthesis platforms.
| Feature | Description | Advantage |
| Automation | Robotic handling of reagents and reaction steps. intavispeptides.com | Increased speed, throughput, and reproducibility. intavispeptides.com |
| Solid-Phase Synthesis | Peptide is anchored to a solid support during synthesis. formulationbio.com | Simplifies purification by allowing easy removal of excess reagents and byproducts. formulationbio.com |
| Parallel Synthesis | Simultaneous synthesis of multiple peptides. beilstein-journals.org | Enables high-throughput screening and the creation of peptide libraries. nih.gov |
| Unnatural Amino Acid Incorporation | Capable of incorporating D-amino acids and other modified building blocks. intavispeptides.comunc.edu | Allows for the synthesis of peptides with enhanced stability and novel properties. intavispeptides.com |
| Modifications | Supports various chemical modifications to the peptide sequence. beilstein-journals.orgunc.edu | Expands the functional diversity of the synthesized peptides. intavispeptides.com |
These advancements in automated synthesis are making complex D-amino acid-containing peptides more accessible to researchers across various disciplines, accelerating the pace of discovery and innovation.
Expanding the Scope of this compound in Advanced Materials Science and Nanotechnology
The unique properties of D-amino acids are not only valuable in a biological context but are also being harnessed to create novel materials with advanced functionalities. The incorporation of D-glutamic acid derivatives, such as this compound, into self-assembling peptides and polymers is a burgeoning area of research in materials science and nanotechnology. nih.gov
Peptides containing D-amino acids can self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.gov These materials exhibit enhanced biostability due to their resistance to enzymatic degradation. nih.gov This property is particularly advantageous for applications in drug delivery and tissue engineering, where controlled and sustained release of therapeutic agents is desired. nih.govmdpi.com
For example, D-peptide-based nanofibers can encapsulate hydrophobic drugs within their core, providing a vehicle for their delivery. nih.gov The release of the drug can be controlled by the degradation rate of the nanofiber scaffold. nih.gov Similarly, hydrogels formed from D-amino acid-containing peptides can serve as biocompatible and biodegradable matrices for encapsulating and delivering drugs or cells. mdpi.com
Poly-γ-glutamic acid (γ-PGA), a naturally occurring biopolymer that can be composed of D- and/or L-glutamic acid monomers, has garnered significant attention for its use in drug delivery and other biomedical applications. nih.govdovepress.com Nanoparticles and hydrogels based on γ-PGA have been developed for the delivery of antimicrobial agents and anticancer drugs. nih.govdovepress.com The pH-responsive nature of γ-PGA, due to its carboxylic acid side chains, can be exploited to trigger drug release in specific microenvironments, such as the acidic environment of a tumor. dovepress.com
Furthermore, D-amino acid-based surfactants and their nanocomposites with gold or silica (B1680970) nanoparticles have shown promise as antimicrobial agents against multidrug-resistant bacteria. acs.org The incorporation of these D-amino acid derivatives into nanomaterials can enhance their antibacterial efficacy. acs.org
The table below highlights some of the emerging applications of D-glutamic acid derivatives in materials science and nanotechnology.
| Application Area | Material Type | Key Feature | Potential Use |
| Drug Delivery | D-peptide nanofibers nih.gov | Enhanced biostability, encapsulation of hydrophobic drugs. nih.gov | Controlled and sustained release of therapeutics. nih.gov |
| Drug Delivery | Poly-γ-glutamic acid (γ-PGA) hydrogels dovepress.com | Biocompatible, biodegradable, pH-responsive. nih.govdovepress.com | Targeted and controlled delivery of anticancer drugs. dovepress.com |
| Antimicrobials | D-amino acid-based nanocomposites acs.org | Enhanced antibacterial activity against resistant strains. acs.org | Novel antimicrobial agents. acs.org |
| Tissue Engineering | Self-assembling peptide hydrogels mdpi.com | Biocompatible scaffold for cell growth. mdpi.com | Scaffolds for tissue regeneration. |
As our understanding of the self-assembly principles of D-amino acid-containing molecules grows, we can expect to see the development of even more sophisticated and functional materials with a wide range of applications in medicine and beyond.
Q & A
Q. How can I optimize the synthesis of H-D-Glu(OMe)-OtBu·HCl to improve yield and purity?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, describes a two-step process:
- Step 1 : React D-glutamic acid with trimethylsilyl chloride (TMSCl) and methanol (MeOH) at room temperature for 16 hours to yield H-D-Glu(OMe)OMe·HCl .
- Step 2 : Couple Boc-L-Ala-OH with the intermediate using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-methylmorpholine in DCM, achieving 78% yield .
To optimize purity, use HPLC (≥98% purity threshold as per ) and monitor reaction progress via TLC or NMR for residual reactants .
Q. What analytical techniques are critical for verifying the structure and purity of H-D-Glu(OMe)-OtBu·HCl?
- Methodological Answer :
- HPLC : Essential for quantifying purity (e.g., >98% as in ) and detecting side products like unprotected amino acids .
- NMR Spectroscopy : Confirm stereochemistry and esterification (e.g., tert-butyl and methyl ester peaks at δ 1.4 ppm and δ 3.7 ppm, respectively) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 294.3 for C₁₃H₂₄ClNO₅) .
Q. How do I design protection strategies for the carboxylic acid and amine groups during peptide coupling?
- Methodological Answer :
- Carboxylic Acid : Use tert-butyl (OtBu) esters (e.g., H-D-Glu(OMe)-OtBu·HCl), which are stable under acidic conditions and cleaved with TFA .
- Amine : Avoid protection if the compound is used as an N-terminal residue, or employ Fmoc/Boc groups for solid-phase synthesis (as in for analogous derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the low yield in EDCI-mediated coupling reactions involving H-D-Glu(OMe)-OtBu·HCl?
- Methodological Answer : EDCI activates carboxyl groups via an O-acylisourea intermediate, but competing hydrolysis (especially in polar solvents like DMF) can reduce yields. achieved 78% yield by using anhydrous DCM and N-methylmorpholine to scavenge HCl . For troubleshooting:
- Replace EDCI with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for improved stability in aqueous conditions.
- Monitor pH to avoid premature deprotection of tert-butyl esters.
Q. How do I resolve contradictions in reported solubility data for H-D-Glu(OMe)-OtBu·HCl in non-aqueous solvents?
- Methodological Answer : Solubility discrepancies arise from varying hydration states or impurities. For example:
Q. What strategies mitigate hygroscopicity-related degradation during storage?
- Methodological Answer : The hydrochloride salt form is inherently hygroscopic. Use:
- Desiccants : Store with molecular sieves (3Å) at -20°C in airtight containers.
- Lyophilization : Convert to a free base if compatibility permits (e.g., neutral pH in peptide synthesis) .
Q. How can I validate the stereochemical integrity of H-D-Glu(OMe)-OtBu·HCl during long-term storage?
- Methodological Answer :
- Chiral HPLC : Use a Chirobiotic T column (Astec) with a mobile phase of hexane/isopropanol (90:10) to detect racemization .
- Circular Dichroism (CD) : Compare optical rotation ([α]D²⁵ = -12.5° for D-configuration) against fresh batches .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
